

2-((1-((Benzyl)oxy)carbonyl)piperidin-4-YL)oxy)acetic acid physical properties

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Compound of Interest

Compound Name: 2-((1-((Benzyl)oxy)carbonyl)piperidin-4-YL)oxy)acetic acid

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An In-Depth Technical Guide to the Physicochemical Characterization of **2-((1-((Benzyl)oxy)carbonyl)piperidin-4-YL)oxy)acetic Acid**

Introduction

2-((1-((Benzyl)oxy)carbonyl)piperidin-4-YL)oxy)acetic acid is a bifunctional organic molecule featuring a piperidine ring protected with a benzyloxycarbonyl (Cbz or Z) group, an ether linkage at the 4-position, and a terminal carboxylic acid. This molecular scaffold is of significant interest to researchers in medicinal chemistry and drug development. The Cbz-protected piperidine is a common motif in pharmaceutical agents, offering a synthetically versatile handle that can be deprotected under specific conditions to reveal a secondary amine for further functionalization. The acetic acid moiety provides a crucial acidic center, influencing properties such as solubility, receptor binding, and pharmacokinetic profiles.

The physical properties of this compound are critical determinants of its behavior in both chemical and biological systems. Accurate characterization of parameters such as melting point, solubility, and acidity (pKa) is a foundational step in the drug development pipeline. These properties govern formulation strategies, predict absorption and distribution in vivo, and influence the compound's interaction with biological targets. This guide provides a comprehensive overview of the known properties of this molecule and presents detailed, field-

proven methodologies for their experimental determination, empowering researchers to perform a thorough physicochemical characterization.

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its fundamental properties can be established. The following table summarizes the core identifying information for **2-((1-((BenzylOxy)carbonyl)piperidin-4-YL)oxy)acetic acid**.

Property	Value	Source
CAS Number	162504-85-0	[1]
Molecular Formula	C ₁₆ H ₂₁ NO ₅	(Calculated)
Molecular Weight	307.34 g/mol	(Calculated)
Physical Form	Solid (predicted)	
Purity	96+% (as available from suppliers)	[2]

Part 1: Thermal Analysis - Melting Point Determination

The melting point is a fundamental indicator of a crystalline solid's purity and identity. A sharp, defined melting range is characteristic of a pure substance, whereas impurities typically depress and broaden this range.^[3] For a compound like **2-((1-((BenzylOxy)carbonyl)piperidin-4-YL)oxy)acetic acid**, Differential Scanning Calorimetry (DSC) is the preferred modern technique over traditional methods like the Thiele tube for its precision and the additional thermodynamic data it provides. However, the capillary method remains a valid and accessible technique.

Experimental Protocol: Melting Point Determination via Capillary Method

This protocol describes the use of a standard digital melting point apparatus, a common and reliable instrument in modern chemistry labs.^[4]

Causality and Rationale: The slow heating rate near the melting point is crucial.[3] Rapid heating can cause a lag between the thermometer reading and the actual sample temperature, leading to erroneously high and broad melting ranges. Using a fresh, finely powdered sample ensures uniform heat transfer throughout the solid matrix.[3][5]

Step-by-Step Methodology:

- Sample Preparation:
 - Place a small amount of dry **2-((1-((Benzyl)oxy)carbonyl)piperidin-4-YL)oxy)acetic acid** onto a clean, dry watch glass.
 - Using a spatula, crush the solid into a fine powder. This ensures uniform packing and efficient heat transfer.[5]
 - Take a capillary tube and seal one end by briefly passing it through the outer edge of a Bunsen burner flame, rotating continuously.[6]
 - Press the open end of the capillary tube into the powdered sample until a small amount of material enters the tube.
 - To pack the sample, gently tap the sealed end of the capillary tube on a hard surface or drop it down a long glass tube. The goal is to obtain a tightly packed column of 1-2 mm in height at the bottom of the capillary.[5][6]
- Apparatus Setup and Measurement:
 - Insert the prepared capillary tube into the designated slot in the melting point apparatus.
 - Set the apparatus to heat rapidly to a temperature approximately 20°C below the expected melting point (if unknown, a preliminary rapid scan can be performed on a separate sample to find an approximate range).
 - Once the set temperature is reached, adjust the heating rate to a slow ramp of 1-2°C per minute.[3] This slow rate is critical for achieving thermal equilibrium between the sample, the heating block, and the thermometer.

- Observe the sample through the magnifying lens.
- Record the temperature (T_1) at which the first drop of liquid appears.
- Record the temperature (T_2) at which the entire sample has completely melted into a clear liquid.
- The melting point is reported as the range $T_1 – T_2$.

- Post-Analysis:
 - Allow the apparatus to cool.
 - Dispose of the used capillary tube in a designated glass waste container. Never re-use a capillary tube or a previously melted sample.[\[3\]](#)[\[5\]](#)
 - Perform the measurement in duplicate or triplicate to ensure reproducibility.

Part 2: Aqueous Solubility Profile

Aqueous solubility is a critical parameter for any compound intended for biological study, as it directly impacts bioavailability and formulation development.[\[7\]](#) The solubility of ionizable molecules like **2-((1-((Benzyl)oxy)carbonyl)piperidin-4-yl)oxy)acetic acid** is highly dependent on pH due to the presence of the carboxylic acid group. Therefore, a pH-solubility profile is essential. The "gold standard" for determining equilibrium solubility is the saturation shake-flask method.[\[7\]](#)

Experimental Protocol: pH-Solubility Profiling via Shake-Flask Method

Causality and Rationale: This method aims to determine the thermodynamic equilibrium solubility, which is the stable concentration of the compound in a saturated solution.[\[8\]](#) Using a range of buffers is necessary to understand how the ionization state of the carboxylic acid (which is deprotonated at $\text{pH} > \text{pK}_a$) affects its interaction with water. An incubation period of 24-48 hours is typically required to ensure that the system has reached true equilibrium between the dissolved and solid states.[\[9\]](#)

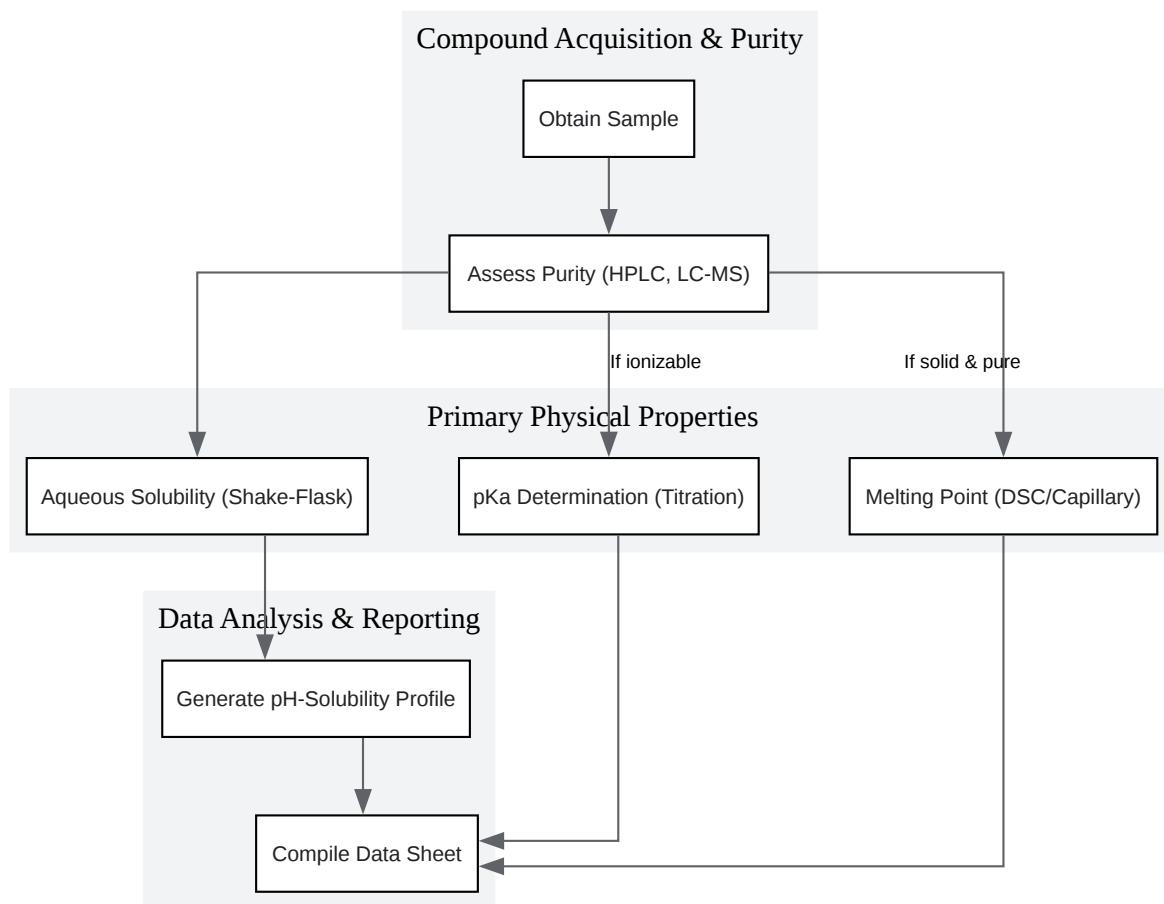
Step-by-Step Methodology:

- Preparation of pH Buffers:
 - Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 2, 4, 5, 6.8, 7.4, and 9). Use standard buffer systems (e.g., phosphate, acetate, borate) and verify the final pH of each with a calibrated pH meter.
- Sample Incubation:
 - Add an excess amount of **2-((1-((BenzylOxy)carbonyl)piperidin-4-YL)oxy)acetic acid** to a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
 - Add a fixed volume (e.g., 2 mL) of each prepared pH buffer to its respective vial.
 - Seal the vials tightly and place them in a shaker or rotator bath set to a constant temperature (typically 25°C or 37°C for physiological relevance).[9]
 - Allow the samples to equilibrate for 24-48 hours. This extended time is crucial for sparingly soluble compounds to reach saturation.[9]
- Sample Analysis:
 - After incubation, visually confirm the presence of undissolved solid in each vial.
 - Carefully withdraw an aliquot from the supernatant of each vial using a syringe fitted with a filter (e.g., 0.22 µm PVDF) to remove any solid particles.
 - Dilute the filtered supernatant with an appropriate solvent (e.g., acetonitrile/water) to a concentration within the linear range of the analytical method.
 - Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
- Data Interpretation:

- Use the measured concentration and the dilution factor to calculate the solubility of the compound at each pH.
- Plot the solubility (often on a logarithmic scale) as a function of pH to generate the pH-solubility profile.

Workflow for Physicochemical Characterization

The following diagram illustrates the logical flow for the initial characterization of a novel compound like the one discussed.



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Caption: Workflow for initial physicochemical property analysis.

Part 3: Acidity Constant (pKa) Determination

The pKa is the pH at which a molecule's ionizable group is 50% protonated and 50% deprotonated. For **2-((1-((Benzyl)oxy)carbonyl)piperidin-4-yl)oxy)acetic acid**, the carboxylic acid group is the primary acidic center. Its pKa value is essential for predicting solubility, absorption, and receptor interactions at different physiological pH values.

Experimental Protocol: pKa Determination via Potentiometric Titration

Causality and Rationale: Potentiometric titration is a highly accurate method for determining the pKa of acids and bases.^[10] It involves monitoring the pH of a solution of the compound as a standardized titrant (a strong base, in this case) is added. The pKa can be determined from the resulting titration curve. Specifically, at the point where half of the acid has been neutralized by the base, the concentrations of the acidic form $[HA]$ and its conjugate base $[A^-]$ are equal. According to the Henderson-Hasselbalch equation ($pH = pKa + \log([A^-]/[HA])$), when $[A^-] = [HA]$, the log term becomes zero, and thus $pH = pKa$.^[10]

Step-by-Step Methodology:

- Preparation:
 - Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water. If aqueous solubility is low, a co-solvent system (e.g., water-methanol) may be used, though this will yield an apparent pKa (pKa_{app}).
 - Standardize a solution of ~0.1 M sodium hydroxide (NaOH) against a primary standard like potassium hydrogen phthalate (KHP).
 - Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0).
- Titration Procedure:
 - Place the dissolved sample in a beaker with a magnetic stir bar and begin gentle stirring.

- Immerse the calibrated pH electrode and the tip of a burette containing the standardized NaOH solution into the sample solution.
- Record the initial pH of the solution.
- Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).
- After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
- Continue this process until the pH has risen significantly past the expected equivalence point (typically to pH 11-12).

• Data Analysis:

- Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
- Identify the equivalence point, which is the point of maximum slope on the curve. This can be determined visually from the inflection point or more accurately by calculating the first or second derivative of the curve.
- Determine the volume of NaOH required to reach the equivalence point (V_{eq}).
- The half-equivalence point occurs at exactly half this volume ($V_{eq}/2$).
- Find the pH on the titration curve that corresponds to the volume at the half-equivalence point. This pH value is the pK_a of the carboxylic acid.[\[11\]](#)

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